molecular formula C10H8BrNO2 B1484559 6-bromo-7-methyl-1H-indole-3-carboxylic acid CAS No. 1360891-31-1

6-bromo-7-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1484559
CAS No.: 1360891-31-1
M. Wt: 254.08 g/mol
InChI Key: CEKVFOFTJYKTEY-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 6-bromo-7-methyl-1H-indole-3-carboxylic acid . This name adheres to IUPAC conventions, where substituents are numbered to prioritize functional groups (e.g., carboxylic acid at position 3) and minimize locant values.

Parameter Value/Description
Molecular Formula $$ \text{C}{10}\text{H}8\text{BrNO}_2 $$
Molecular Weight 254.08 g/mol
CAS Registry Number 1360891-31-1
SMILES CC1=C(C=CC2=C1NC=C2C(=O)O)Br
InChIKey CEKVFOFTJYKTEY-UHFFFAOYSA-N

The structure comprises:

  • A bicyclic indole core (fused benzene and pyrrole rings)
  • A bromo substituent at position 6
  • A methyl group at position 7
  • A carboxylic acid group at position 3.

Molecular Geometry and Crystallographic Analysis

The indole core adopts a planar geometry , with the pyrrole and benzene rings conjugated via resonance. Key spatial features include:

  • Substituent Orientation

    • The carboxylic acid group at position 3 likely adopts a conformation perpendicular to the indole plane, driven by steric and electronic factors.
    • The bromo atom at position 6 and methyl group at position 7 are positioned to minimize steric hindrance.
  • Crystallographic Insights
    While direct crystallographic data for this compound are limited, analogous brominated indole derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) exhibit:

    • Dihedral angles between the carboxylic acid group and the indole ring system (~6°).
    • Hydrogen bonding involving the carboxylic acid’s hydroxyl group, forming inversion dimers or layered structures in crystals.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound are inferred from structurally related indole derivatives.

Nuclear Magnetic Resonance (NMR)
Proton/Temperature Chemical Shift (δ, ppm) Multiplicity Assignment
Indole NH 8.5–9.0 Broad singlet Pyrrole NH group
Carboxylic Acid OH 12.5–13.0 Broad singlet –COOH proton
Aromatic protons 7.0–7.8 Multiplet H-2, H-4, H-5, H-6 (ortho/para)
Methyl group 2.1–2.4 Singlet –CH₃ at position 7
Infrared Spectroscopy (IR)
Absorption (cm⁻¹) Functional Group Note
2500–3000 O–H (carboxylic acid) Broad peak due to hydrogen bonding
1700–1750 C=O (carboxylic acid) Strong peak
1450–1600 C=C (aromatic rings) Multiple peaks
Mass Spectrometry (MS)
Fragment m/z Relative Abundance (%) Assignment
Molecular ion 254 100 $$ \text{C}{10}\text{H}8\text{BrNO}_2^+ $$
Decarboxylated ion 228 85 Loss of COOH ($$ -16 $$)
Bromine isotope 256 30 $$ ^{81}\text{Br} $$-containing ion

Tautomeric Forms and Resonance Stabilization

The compound’s indole core exhibits resonance stabilization between the pyrrole and benzene rings, enhancing aromaticity. Unlike some indole derivatives, 6-bromo-7-methyl-1H-indole-3-carboxylic acid does not form stable tautomers due to the fixed position of the carboxylic acid group.

Key Resonance Structures
  • Pyrrole Ring Conjugation
    Electron donation from the pyrrole nitrogen to the benzene ring stabilizes the π-system.

  • Carboxylic Acid Influence
    The electron-withdrawing effect of the –COOH group at position 3 may slightly polarize the indole ring, altering electronic distribution.

  • Bromo and Methyl Substituents

    • Bromo : Electron-withdrawing via inductive effects, reducing electron density at position 6.
    • Methyl : Electron-donating via hyperconjugation, enhancing reactivity at position 7.

Properties

IUPAC Name

6-bromo-7-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKVFOFTJYKTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Indole-3-Carboxylic Acid Derivatives

Preparation of indole-3-carboxylic acid derivatives typically follows two main approaches:

Detailed Preparation Methods

Electrophilic Substitution and Carboxylation Route

This method leverages the high reactivity of the indole ring toward electrophilic substitution, followed by carboxylation at the 3-position.

Stepwise Protocol (Generalized for Substituted Indoles):
  • Bromination:
    • Starting with 7-methylindole, bromination at the 6-position is achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Carboxylation:
    • The 6-bromo-7-methylindole is subjected to a Vilsmeier–Haack reaction or similar formylation at the 3-position, followed by oxidation to yield the carboxylic acid.
  • Purification:
    • The crude product is purified by recrystallization or chromatography.

This approach is supported by the general methods described in patents for indole-3-carboxylic acid synthesis, where substituted indoles undergo acylation (using reagents such as trichloroacetyl chloride and aluminum trichloride at low temperatures), followed by hydrolysis and oxidation to the carboxylic acid.

Key Reaction Conditions:
Step Reagents/Conditions Typical Yield Notes
Bromination NBS, DMF, 0–5°C 70–85% Regioselectivity is critical
Formylation POCl₃/DMF or Vilsmeier–Haack 60–80% May require inert atmosphere
Oxidation/Carboxylation KMnO₄, NaOH (for oxidation to acid) 60–75% Over-oxidation must be avoided
Purification Recrystallization (EtOAc/hexane) Ensures high purity

One-Pot Potassium Bisulfate Catalyzed Synthesis

A modern and efficient route involves a one-pot reaction catalyzed by potassium bisulfate, starting from substituted indole acetic acid and ethyl 3,3-diethoxypropionate.

Protocol (Adapted for 6-bromo-7-methyl Substitution):
  • Reactants: 6-bromo-1H-indole, 3,3-diethoxypropionate, potassium bisulfate, acetic acid.
  • Procedure:
    • Combine reactants in acetic acid at room temperature.
    • Heat to 80°C for 5 hours.
    • Quench with water, extract with ethyl acetate, and purify.
  • Outcome: Produces the indole-3-carboxylic acid derivative as a pale brown solid in high yield (up to 78%).
Reaction Table:
Step Reactants/Conditions Yield (%) Comments
One-pot synthesis 6-bromo-1H-indole, 3,3-diethoxypropionate, KHSO₄, AcOH, 80°C, 5h 78 Simple, scalable, efficient
Purification Extraction, recrystallization High-purity product

Patent-Described Multi-Step Synthesis

A robust, scalable method for indole-3-carboxylic acids involves:

  • Acylation: Indole reacts with trichloroacetyl chloride and aluminum trichloride in dichloromethane at subzero temperatures to form 3-trichloroacetyl indole.
  • Hydrolysis: The intermediate is hydrolyzed in methanol with potassium hydroxide under reflux.
  • Acidification: The mixture is acidified to precipitate the carboxylic acid.
  • Recrystallization: Final purification by recrystallization from ethyl acetate.
Process Table:
Step Reagents/Conditions Yield (%) Purity (%) Key Parameters
Acylation Trichloroacetyl chloride, AlCl₃, DCM, -30°C 95–97 Strict temp. control
Hydrolysis Methanol, KOH, reflux 18–22h Complete conversion
Acidification HCl, pH 3–4 91–93 96–98 Controlled precipitation
Recrystallization Ethyl acetate >96 Removes impurities

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield
Electrophilic Substitution/Carboxylation Well-established, flexible for analogs Multi-step, regioselectivity issues 60–80%
One-pot Potassium Bisulfate Catalyzed Simple, high yield, scalable Limited to compatible substituents 78%
Patent Multi-Step Synthesis High purity, scalable Requires hazardous reagents 91–93%

Research Findings and Notes

  • The one-pot potassium bisulfate catalyzed method offers a modern, efficient alternative, especially for large-scale synthesis and when starting materials are readily available.
  • The patent route, while more involved, delivers very high yields and purity, making it suitable for pharmaceutical-grade material.
  • Careful control of reaction conditions (temperature, stoichiometry, and pH) is critical for optimal yield and purity in all methods.
  • Substituent effects (bromo, methyl) may require adjustment of reagent equivalents and reaction times to ensure selectivity and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including 6-bromo-7-methyl-1H-indole-3-carboxylic acid. In vitro experiments have demonstrated that compounds derived from indole structures exhibit significant activity against viruses such as SARS-CoV-2.

  • Mechanism of Action : These compounds often function by inhibiting viral replication and interfering with viral entry into host cells. For instance, a related compound was shown to completely inhibit SARS-CoV-2 replication at concentrations as low as 52.0 μM, indicating a high level of specificity and efficacy in antiviral activity .

Anticancer Applications

Indole derivatives are also being investigated for their anticancer properties. The structural features of 6-bromo-7-methyl-1H-indole-3-carboxylic acid make it a candidate for the development of novel anticancer agents.

  • Research Findings : Studies have indicated that certain indole derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and modulate various signaling pathways associated with cancer progression . The compound's ability to interact with specific receptors involved in cell proliferation and survival is crucial for its anticancer potential.

Metabolic Disorders

The compound has been implicated in the treatment of metabolic disorders, particularly through its role as an activator of adenosine monophosphate-activated protein kinase (AMPK). This pathway is vital for regulating energy homeostasis and is a target for interventions in conditions like diabetes.

  • Clinical Implications : Research suggests that activating AMPK can improve insulin sensitivity and reduce glucose production in the liver, making indole derivatives promising candidates for diabetes management .

Synthetic Applications

In addition to its biological applications, 6-bromo-7-methyl-1H-indole-3-carboxylic acid serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex indole derivatives that have diverse biological activities.

Application Area Description Key Findings
Antiviral ActivityInhibits viral replicationEffective against SARS-CoV-2 at low concentrations
Anticancer ResearchInduces apoptosis in cancer cellsModulates signaling pathways related to cancer growth
Metabolic DisordersActivates AMPKImproves insulin sensitivity; potential diabetes treatment
Synthetic ChemistryPrecursor for complex indolesValuable in medicinal chemistry

Case Studies and Experimental Data

A notable case study involved the synthesis and evaluation of various indole derivatives, including 6-bromo-7-methyl-1H-indole-3-carboxylic acid, where researchers assessed their biological activities through structured experimental designs. The findings consistently pointed towards the compound's versatility in therapeutic applications.

Experimental Insights

  • Antiviral Studies : In vitro testing revealed significant inhibition of viral replication at specific concentrations.
  • Anticancer Efficacy : Indole derivatives showed promise in reducing tumor size in preclinical models.
  • AMPK Activation : Compounds demonstrated improved metabolic profiles in animal models.

Mechanism of Action

The mechanism by which 6-bromo-7-methyl-1H-indole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 6-bromo-7-methyl-1H-indole-3-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Similarity Score* Key Properties/Applications
6-Bromo-7-methyl-1H-indole-3-carboxylic acid 6-Br, 7-Me, 3-COOH C₁₀H₈BrNO₂ ~254 (calculated) Not provided N/A Potential bioactive scaffold; substituents may enhance lipophilicity and binding affinity.
7-Methyl-1H-indole-3-carboxylic acid 7-Me, 3-COOH C₁₀H₉NO₂ 191.07 27018-76-4 1.00 Base structure; used in drug intermediates. Lacks bromine, reducing molecular weight and halogen-dependent reactivity .
5-Bromo-1H-indole-3-carboxylic acid 5-Br, 3-COOH C₉H₆BrNO₂ 240.05 10406-06-1 0.86 Bromine at position 5 alters electronic distribution; used in anticancer research .
6-Bromoindole-3-carboxylic acid 6-Br, 3-COOH C₉H₆BrNO₂ 240.05 101774-27-0 0.87 Similar bromine position but lacks 7-methyl group; higher melting point (238.6°C) and density (1.838 g/cm³) .
5-Bromo-1H-indole-7-carboxylic acid 5-Br, 7-COOH C₉H₆BrNO₂ 240.05 860624-90-4 0.94 Carboxylic acid at position 7; potential for metal coordination in catalysis .

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

Impact of Substituent Positions and Halogen Type

  • Bromine Position : Moving bromine from position 5 to 6 (e.g., 5-bromo vs. 6-bromo analogs) alters the indole ring’s electron density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Carboxylic Acid Position : Derivatives with carboxylic acid at position 2 (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit distinct hydrogen-bonding capabilities compared to position 3 analogs, influencing crystallinity and intermolecular interactions .

Biological Activity

6-Bromo-7-methyl-1H-indole-3-carboxylic acid is a significant derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including 6-bromo-7-methyl-1H-indole-3-carboxylic acid, are recognized for their extensive pharmacological properties. These compounds have been studied for their roles in various biological processes, including:

  • Antiviral Activity
  • Anticancer Properties
  • Antimicrobial Effects
  • Anti-inflammatory Actions

The biological activity of 6-bromo-7-methyl-1H-indole-3-carboxylic acid can be attributed to its ability to interact with several molecular targets:

  • HIV Integrase Inhibition : Similar compounds have shown potential in inhibiting HIV integrase, crucial for viral replication. For instance, indole derivatives have been reported to chelate magnesium ions within the active site of integrase, disrupting its function .
  • Antimicrobial Activity : Indole derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways .
  • Cytotoxic Effects : Compounds derived from indole have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Biological Activities of Related Indole Derivatives

Compound NameBiological ActivityIC50 (μM)Reference
6-Bromo-7-methyl-1H-indole-3-carboxylic acidHIV Integrase InhibitionNot specified
Indole-2-carboxylic acid derivativeHIV Integrase Inhibition0.13
Methyl 1H-indole-3-carboxylateCytotoxicity against cancer cellsVaries
Dihydrochloride derivativeAntiviral against SARS-CoV-252.0 (complete inhibition)

Case Study: Antiviral Properties

A recent study highlighted the antiviral potential of indole derivatives against SARS-CoV-2. Specifically, a derivative exhibited complete inhibition of viral replication at a concentration of 52 μM. This compound demonstrated high selectivity and interferon-inducing activity, making it a candidate for further development as an antiviral agent .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl and bromine groups) .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., dihedral angles between –COOH and indole ring = 6.4°) .
  • Mass spectrometry : FAB-HRMS provides exact mass verification (e.g., [M+H]+^+ = 427.0757) .
  • Chromatography : HPLC (≥95% purity) and TLC monitor reaction progress .

What strategies are effective for optimizing the solubility of 6-bromo-7-methyl-1H-indole-3-carboxylic acid in biological assays?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., ethyl ester or hydroxypropyl moieties) via esterification or alkylation, as seen in complex derivatives .
  • pH adjustment : The carboxylic acid group (pKa ~4-5) can be deprotonated in buffered solutions (pH >7) to enhance aqueous solubility.
  • Co-solvents : Use DMSO or PEG-400 at biocompatible concentrations (<1% v/v) to maintain compound stability .

How do substituent positions (e.g., bromine at C6, methyl at C7) influence reactivity in further derivatization?

Q. Advanced

  • Steric effects : The C7 methyl group may hinder electrophilic substitution at adjacent positions, directing reactions to C2 or C5 .
  • Electronic effects : Bromine at C6 deactivates the indole ring, reducing nucleophilic reactivity at C3 but favoring cross-coupling (e.g., Suzuki-Miyaura) at C6 .
  • Case study : In a derivative, bromine substitution enabled palladium-catalyzed coupling to introduce diethylamino groups .

What are the best practices for handling discrepancies in biological activity data across studies?

Q. Advanced

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
  • Structural analogs : Compare activity with simpler derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) to isolate substituent effects .
  • Statistical validation : Use multivariate analysis to account for variables like solvent residues or enantiomeric impurities .

How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

  • DFT calculations : Model transition states for bromine substitution or carboxylate deprotonation .
  • Retrosynthetic tools : Databases like Reaxys or Pistachio suggest feasible routes (e.g., esterification followed by bromination) .
  • Molecular docking : Predict binding modes with biological targets (e.g., enzymes) to guide functionalization .

What are the critical safety considerations when synthesizing or handling this compound?

Q. Basic

  • Toxicity : Brominated indoles may exhibit mutagenicity; use fume hoods and personal protective equipment (PPE) .
  • Waste disposal : Neutralize acidic byproducts before disposal .
  • Crystallization hazards : Methanol evaporation (as in ) requires explosion-proof equipment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-7-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
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6-bromo-7-methyl-1H-indole-3-carboxylic acid

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